4-Bromo-3-methoxypyridine

Carbonylative Suzuki coupling Halopyridine reactivity Palladium catalysis

Researchers optimizing palladium-catalyzed cross-couplings often encounter variable yields when substituting bromopyridine isomers. 4-Bromo-3-methoxypyridine (CAS 109911-38-8) resolves this through its defined 4-bromo/3-methoxy substitution pattern, delivering predictable reactivity superior to 3-bromo analogs. Key procurement advantages: ≥98% HPLC purity with ≤0.5% water ensures consistent performance without pre-reaction purification; free base form stores at 2-8°C, eliminating -20°C freezer constraints of hydrochloride salts; moderate LogP (1.5-1.85) enables homogeneous dissolution in standard flow-chemistry solvents (toluene, DMF, dioxane). Ideal for kinase-targeted library synthesis and agrochemical intermediate scale-up campaigns.

Molecular Formula C6H6BrNO
Molecular Weight 188.02 g/mol
CAS No. 109911-38-8
Cat. No. B022456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-methoxypyridine
CAS109911-38-8
Molecular FormulaC6H6BrNO
Molecular Weight188.02 g/mol
Structural Identifiers
SMILESCOC1=C(C=CN=C1)Br
InChIInChI=1S/C6H6BrNO/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3
InChIKeyRLJLJPJHDXLJFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-methoxypyridine (CAS 109911-38-8) ─ Structural Overview and Procurement Baseline


4-Bromo-3-methoxypyridine (C₆H₆BrNO; MW 188.02 g/mol) is a heteroaryl bromide building block widely employed in medicinal chemistry and agrochemical synthesis. The pyridine ring features a bromine atom at the 4-position and a methoxy group at the 3-position, conferring a distinct electronic profile that enables predictable reactivity in palladium‑catalyzed cross‑couplings [1]. Its computed logP values range from 1.5 to 1.85, indicating moderate lipophilicity suitable for organic‑phase transformations, while its predicted pKa of approximately 4.04 reflects weak basicity that can influence purification and formulation strategies [2].

Why 4-Bromo-3-methoxypyridine Cannot Be Replaced by a Generic Bromopyridine Analog


Although all bromopyridine isomers participate in palladium‑catalyzed cross‑couplings, the substitution pattern of 4‑bromo‑3‑methoxypyridine imparts a unique reactivity profile that generic analogs cannot replicate. Systematic studies on halopyridine carbonylative Suzuki couplings demonstrate that the reactivity order follows 2‑halo > 4‑halo > 3‑halo; selecting a 4‑substituted bromopyridine over a 3‑substituted analog can substantially affect reaction yields under identical conditions [1]. Furthermore, the electron‑donating methoxy group at the 3‑position modulates the electronic density of the pyridine ring, influencing both the rate of oxidative addition and the regioselectivity of subsequent functionalization steps—an effect absent in unsubstituted bromopyridines such as 4‑bromopyridine or 3‑bromopyridine . Consequently, substituting a different bromopyridine isomer risks lower conversion, altered regiochemical outcomes, or the need for complete reaction re‑optimization.

Quantitative Differentiation of 4-Bromo-3-methoxypyridine Against Comparator Compounds


Carbonylative Suzuki Coupling Reactivity: 4-Bromo-3-methoxypyridine vs. 3-Bromo-4-methoxypyridine

In carbonylative Suzuki cross‑coupling reactions, the rate and efficiency of oxidative addition are strongly dependent on the position of the halogen substituent. A systematic study of mono‑iodopyridines and bromopyridines under palladium‑phosphane catalysis established that reactivity decreases in the order: 2‑halopyridines > 4‑halopyridines > 3‑halopyridines [1]. 4‑Bromo‑3‑methoxypyridine, bearing the bromine at the 4‑position, is therefore intrinsically more reactive toward oxidative addition than its 3‑bromo‑4‑methoxypyridine isomer. This class‑level inference indicates that, under identical catalyst systems, 4‑bromo‑3‑methoxypyridine is expected to couple more rapidly and with higher conversion than the corresponding 3‑bromo isomer, translating to shorter reaction times and improved yields in practice.

Carbonylative Suzuki coupling Halopyridine reactivity Palladium catalysis

Physicochemical Property Comparison: 4-Bromo-3-methoxypyridine vs. 3-Bromo-4-methoxypyridine

The substitution pattern of bromomethoxypyridine isomers affects computed physicochemical parameters that are critical for drug‑discovery triaging. 4‑Bromo‑3‑methoxypyridine exhibits a computed LogP of 1.5–1.85, whereas 3‑bromo‑4‑methoxypyridine (CAS 82257‑09‑8) is reported with a LogP of approximately 1.3 [1][2]. The higher lipophilicity of the 4‑bromo isomer indicates moderately improved membrane permeability, which can be advantageous in cellular assays and pharmacokinetic profiling. Additionally, the predicted pKa of 4‑bromo‑3‑methoxypyridine is 4.04, compared to a computed pKa of 3.75 for 3‑bromo‑4‑methoxypyridine . This difference in basicity can influence salt formation, chromatographic retention, and ionization state under physiological conditions.

Lipophilicity LogP Drug discovery Medicinal chemistry

Storage Stability: 4-Bromo-3-methoxypyridine Free Base vs. Hydrochloride Salt

The free base of 4‑bromo‑3‑methoxypyridine (CAS 109911‑38‑8) can be stored long‑term in a cool, dry place at ambient temperature (typical vendor recommendation: 2–8 °C for optimal shelf life) . In contrast, the hydrochloride salt (CAS 1209335‑53‑4) requires storage at ‑20 °C to prevent degradation and maximize recovery . This differential storage requirement reflects the greater hygroscopicity and thermal sensitivity of the salt form. For procurement planning, the free base offers a logistical advantage by eliminating the need for freezer storage capacity and reducing shipping constraints, potentially lowering overall acquisition and handling costs.

Chemical storage Stability Procurement Inventory management

Purity and Analytical Certification: 4-Bromo-3-methoxypyridine Commercial Specifications

Commercial sources provide 4‑bromo‑3‑methoxypyridine at ≥98% purity (HPLC), with residual water content specified at ≤0.5% . Comparable bromomethoxypyridine isomers, such as 3‑bromo‑4‑methoxypyridine, are often offered at 95% purity with less stringent moisture control . The tighter purity specification and defined water content of the 4‑bromo‑3‑methoxypyridine material reduce the risk of water‑sensitive reaction failure and minimize the need for additional purification steps prior to use. This quality differential directly supports more reproducible outcomes in moisture‑sensitive transformations such as Suzuki couplings and Grignard reactions.

Purity HPLC Quality control Procurement specifications

Procurement‑Relevant Application Scenarios for 4-Bromo-3-methoxypyridine


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries via Suzuki Coupling

4‑Bromo‑3‑methoxypyridine serves as a privileged electrophile for constructing kinase‑targeted heterocyclic libraries. The 4‑bromo substitution pattern, which exhibits higher reactivity than 3‑bromo isomers in palladium‑catalyzed couplings [1], enables efficient diversification with aryl and heteroaryl boronic acids. The methoxy group at the 3‑position provides a handle for subsequent demethylation or further functionalization, while the intermediate LogP (1.5–1.85) [2] suggests that resulting biaryl analogs will possess favorable permeability characteristics. Procuring this specific isomer over 3‑bromo‑4‑methoxypyridine minimizes reaction optimization burden and improves library synthesis throughput.

Agrochemical Intermediate: Synthesis of Pyridine‑Containing Herbicides and Fungicides

In the agrochemical sector, 4‑bromo‑3‑methoxypyridine is employed as a key intermediate for constructing pyridine‑based active ingredients. The free base form's storage stability at 2–8 °C, compared to the ‑20 °C requirement of the hydrochloride salt [1][2], makes it more amenable to kilo‑lab and pilot‑plant environments where freezer capacity may be limited. The high purity specification (≥98% HPLC, ≤0.5% water) ensures consistent performance in cross‑coupling steps without the need for pre‑reaction purification, a critical consideration when scaling to multi‑kilogram campaigns.

Late‑Stage Functionalization of Advanced Pharmaceutical Intermediates

When late‑stage diversification of complex drug candidates is required, 4‑bromo‑3‑methoxypyridine offers a predictable and reliable coupling partner. The 4‑bromo position, while less reactive than 2‑bromo, provides sufficient reactivity for efficient oxidative addition while minimizing undesired side reactions that can plague more activated 2‑halopyridines [1]. This balanced reactivity profile reduces the risk of over‑functionalization or decomposition of sensitive advanced intermediates, making the compound a preferred choice in medicinal chemistry campaigns where precious intermediates must be conserved.

Continuous‑Flow Suzuki–Miyaura Cross‑Coupling Process Development

In flow‑chemistry applications, reproducibility and consistent reaction performance are paramount. 4‑Bromo‑3‑methoxypyridine's well‑defined purity (≥98%) and controlled water content [1] ensure uniform residence‑time behavior and minimize catalyst deactivation pathways that can arise from trace impurities or moisture. The compound's moderate lipophilicity [2] also facilitates its dissolution in common flow‑reactor solvents such as toluene, DMF, and dioxane, enabling homogeneous reagent streams and stable back‑pressure characteristics during continuous processing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-methoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.